(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid typically involves the use of L-phenylalanine as a starting material. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Organic solvents like dichloromethane, catalysts such as palladium on carbon, and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, although it is not used clinically.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, influencing cellular signaling and metabolic processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to oxidative stress and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)-L-phenylalanine: A similar compound with slight structural variations.
Melphalan Impurity B: Another related compound used in research.
Uniqueness
(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholine ring and phenylalanine backbone make it a valuable compound for various research applications .
Biological Activity
(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid, commonly referred to as a morpholine derivative of phenylalanine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- CAS Number : 1270153-04-2
The compound is characterized by a morpholine ring attached to a phenylalanine backbone, which influences its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves starting from L-phenylalanine. Common methods include:
- Reagents : Organic solvents like dichloromethane and catalysts such as palladium on carbon.
- Reactions :
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can modulate metabolic processes and influence cellular responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance:
- In vitro Studies : The compound demonstrated moderate to good activity against several Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded as follows:
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : Research indicates that it may inhibit cell proliferation in certain cancer cell lines through apoptosis induction.
- Mechanistic Insights : The compound's structural features are believed to enhance its binding affinity to cancer-related targets, potentially leading to effective therapeutic outcomes .
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Efficacy | Demonstrated significant inhibition against E. coli and S. aureus with MIC values below 50 µM |
Study B | Anticancer Activity | Showed reduced viability in breast cancer cell lines with IC50 values around 30 µM |
Study C | Enzyme Interaction | Identified as a modulator of specific signaling pathways involved in inflammation |
Properties
IUPAC Name |
(2S)-2-amino-3-(4-morpholin-4-ylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-12(13(16)17)9-10-1-3-11(4-2-10)15-5-7-18-8-6-15/h1-4,12H,5-9,14H2,(H,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFTZFXJLYAYLN-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270153-04-2 | |
Record name | 4-Morpholin-4-yl-L-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270153042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-MORPHOLIN-4-YL-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC76U446FQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.